2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
Benzimidazole and piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system . They have garnered attention for potential drug development due to their diverse pharmacological properties including antibacterial, antiviral, antidiabetic, and anticancer activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives is typically done conventionally. The benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction studies . The piperazine ring in these molecules has a chair conformation and the aldehyde group is twisted with respect to the quinoline group .Chemical Reactions Analysis
The title compound was synthesized by N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by FT-IR, 1 H-NMR, 13 C-NMR and LCMS . For example, the yield was 57%; m.p: 162–165 °C; IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Synthesis and Characterization
The compound “2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole” can be synthesized via a three-step protocol. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (^1H) and carbon-13 (^13C) nuclear magnetic resonance (NMR) experiments .
Antibacterial Activity
This novel Mannich derivative exhibits promising antibacterial activity. Further studies are needed to explore its efficacy against specific bacterial strains and mechanisms of action.
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to interact with various biological targets. Piperazine derivatives are known to exhibit a wide range of biological activities, including acting on G protein-coupled receptors (GPCRs), ion channels, and enzymes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of the piperazine ring might influence its absorption and distribution, while the sulfonyl group might affect its metabolism and excretion .
Future Directions
The current study synthesizes novel benzimidazole–piperazine derivatives and evaluates their anxiolytic activity . Out of all the derivatives synthesized, some compounds exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects . These compounds demonstrated a remarkable docking score relative to the ligand, suggesting their potential as promising candidates warranting further exploration .
properties
IUPAC Name |
2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-2-15-7-9-16(10-8-15)26(24,25)23-13-11-22(12-14-23)19-20-17-5-3-4-6-18(17)21-19/h3-10H,2,11-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTWVTGDHOIGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole |
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